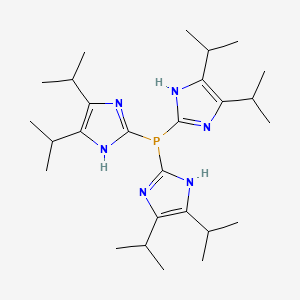
1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of phosphinidynetris groups and multiple isopropyl substituents, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves multiple steps, typically starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs high-yielding, scalable methods. One such method includes the use of microwave-assisted synthesis, which enables the efficient formation of the imidazole ring under solventless conditions . This approach is advantageous due to its simplicity, efficiency, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the imidazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various substituted imidazoles .
Applications De Recherche Scientifique
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,4,5-Triphenylimidazole
- 1-Methyl-1H,1′H-2,2′-bibenzo[d]imidazole
Uniqueness
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- stands out due to its phosphinidynetris groups and multiple isopropyl substituents. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications. Its ability to form coordination complexes with metal ions further distinguishes it from other imidazole derivatives .
Propriétés
Numéro CAS |
74483-08-2 |
|---|---|
Formule moléculaire |
C27H45N6P |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
tris[4,5-di(propan-2-yl)-1H-imidazol-2-yl]phosphane |
InChI |
InChI=1S/C27H45N6P/c1-13(2)19-20(14(3)4)29-25(28-19)34(26-30-21(15(5)6)22(31-26)16(7)8)27-32-23(17(9)10)24(33-27)18(11)12/h13-18H,1-12H3,(H,28,29)(H,30,31)(H,32,33) |
Clé InChI |
NIQPHMIICHBQDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(N1)P(C2=NC(=C(N2)C(C)C)C(C)C)C3=NC(=C(N3)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
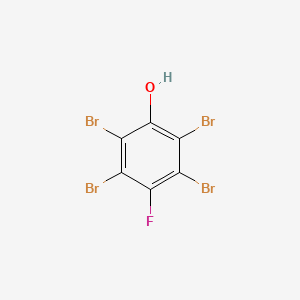

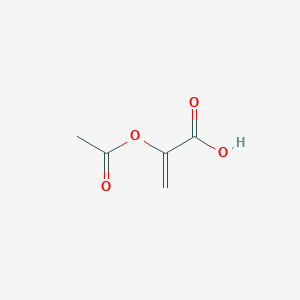
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
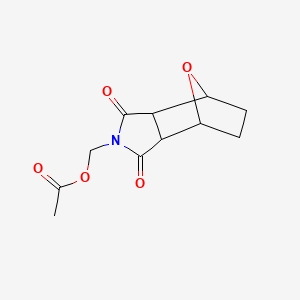
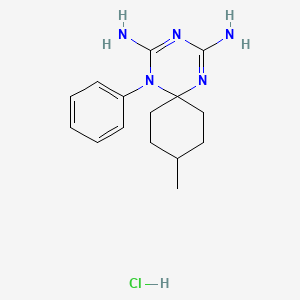
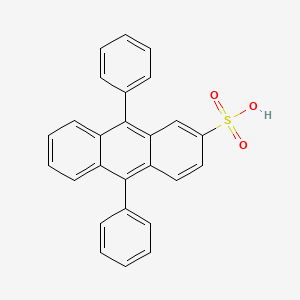
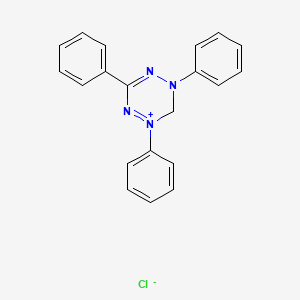
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
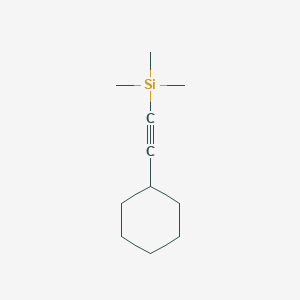
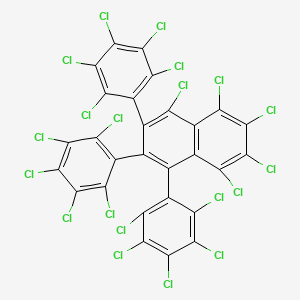
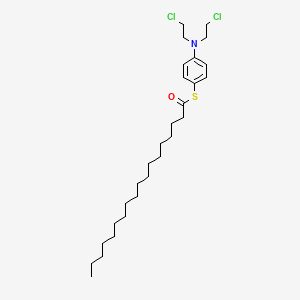
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
